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Compound of Interest

Compound Name: 2-(Methoxymethyl)phenol

Cat. No.: B1596356

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)phenol, with the CAS registry number 5635-98-3, is a phenolic compound
of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique
structural features, comprising a phenol ring substituted with a methoxymethyl group at the
ortho position, make it a versatile building block for the synthesis of more complex molecules.
This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, reactivity, and potential applications of 2-(Methoxymethyl)phenol, with a focus on
its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2-(Methoxymethyl)phenol is a synthetic organic compound. The fundamental properties of
this compound are summarized in the table below.
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Property Value Source(s)
CAS Number 5635-98-3 [1]
Molecular Formula CsH1002 [1]
Molecular Weight 138.16 g/mol [1]

IUPAC Name 2-(Methoxymethyl)phenol [2]
Synonyms 2-Methoxy-methylphenol [1]
Physical Form Liquid [3]

Purity Typically 295-98% [1112]14]
Boiling Point 55°C

Store in an inert atmosphere at
Storage [3]
room temperature.

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules. The following
table lists key computed properties for 2-(Methoxymethyl)phenol.

Property Value Source(s)
Topological Polar Surface Area

29.46 A2 [1]
(TPSA)
LogP 1.5386 [1]
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 1 [1]
Rotatable Bonds 2 [1]

Spectroscopic Data (Predicted)
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While experimental spectra for 2-(Methoxymethyl)phenol are not readily available in public
databases, its spectroscopic characteristics can be predicted based on the analysis of its
structural analogues, such as other substituted phenols.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methylene protons of the methoxymethyl group, the methyl protons, and the phenolic hydroxyl
proton. The aromatic protons would likely appear as a complex multiplet in the range of d 6.8-
7.3 ppm. The methylene protons are expected to be a singlet around 6 4.5-5.0 ppm, and the
methyl protons a singlet around & 3.3-3.5 ppm. The phenolic hydroxyl proton will appear as a
broad singlet, with its chemical shift being concentration and solvent dependent.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon
atoms in the molecule. The aromatic carbons will resonate in the region of  110-160 ppm. The
methylene carbon of the methoxymethyl group is predicted to be around & 70-75 ppm, and the
methyl carbon around & 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-(Methoxymethyl)phenol is expected to exhibit a broad absorption band
in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the phenolic hydroxyl
group. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around
2850-3100 cm~*. Characteristic C=C stretching vibrations of the aromatic ring will be observed
in the 1450-1600 cm~1* region. The C-O stretching vibrations for the ether and phenol groups
are expected in the 1000-1250 cm~1 range.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M*) for 2-(Methoxymethyl)phenol would be
observed at m/z 138. The fragmentation pattern would likely involve the loss of the methoxy
group (-OCHs, m/z 31) or the entire methoxymethyl group (-CH20OCHs, m/z 45).[5]

Synthesis of 2-(Methoxymethyl)phenol
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A plausible and efficient method for the synthesis of 2-(Methoxymethyl)phenol is the
Williamson ether synthesis, starting from salicylaldehyde. This multi-step synthesis involves the
protection of the phenolic hydroxyl group, reduction of the aldehyde, followed by etherification.

Synthesis Workflow

Salicylaldehyde

tep 1
Protection of Hydroxyl Group
(e.g., with a suitable protecting group)

tep 2

Reduction of Aldehyde
(e.g., with NaBHa4)

tep 3

Williamson Ether Synthesis
(with a methylating agent like methyl iodide)

tep 4

Deprotection

Final Product
G-(Methoxymethyl)phenoD

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 2-(Methoxymethyl)phenol.
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Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be adapted and optimized based on laboratory
conditions and safety assessments.

Step 1: Protection of Salicylaldehyde

Dissolve salicylaldehyde in a suitable solvent (e.g., dichloromethane).

Add a suitable protecting group for the phenolic hydroxyl, such as benzyl bromide, in the
presence of a base like potassium carbonate.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

Work up the reaction mixture to isolate the protected salicylaldehyde.

Step 2: Reduction of the Aldehyde

Dissolve the protected salicylaldehyde in a solvent like methanol.

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-

wise.

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water and extract the product into an organic solvent.

Step 3: Williamson Ether Synthesis

o Dissolve the resulting alcohol in a polar aprotic solvent like DMF or acetonitrile.

e Add a strong base, such as sodium hydride, to deprotonate the alcohol and form the
alkoxide.

e Add a methylating agent, such as methyl iodide, and stir the reaction mixture.

» Monitor the reaction by TLC and, upon completion, quench with water and extract the
product.
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Step 4: Deprotection

e The final step involves the removal of the protecting group. The method of deprotection will
depend on the protecting group used in Step 1. For a benzyl group, this can typically be
achieved through catalytic hydrogenation (e.g., using Hz and Pd/C).

 After deprotection, purify the final product, 2-(Methoxymethyl)phenol, using column
chromatography.

Reactivity and Potential Applications in Drug
Development

The reactivity of 2-(Methoxymethyl)phenol is primarily dictated by the phenolic hydroxyl group
and the aromatic ring. The hydroxyl group makes the ring electron-rich and susceptible to
electrophilic aromatic substitution, primarily at the ortho and para positions.

Reactivity Profile

Phenols are susceptible to oxidation

Reaction at the nucleophilic oxygen

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-(Methoxymethyl)phenol.

As a building block, 2-(Methoxymethyl)phenol holds potential in the synthesis of various
biologically active molecules. The general class of methoxyphenols has been investigated for a
range of pharmacological activities.
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» Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due
to their ability to scavenge free radicals. The presence of the electron-donating
methoxymethyl group may influence this activity. Derivatives of 2-methoxyphenols have
shown promise in this area.[6][7][8]

» Anti-inflammatory and Anticancer Potential: Substituted phenols and their derivatives are
scaffolds found in numerous compounds with anti-inflammatory and anticancer properties.[6]
[9][10][11][12] The dimerization of o-methoxyphenols has been suggested as a useful
strategy for designing potent chemopreventive and anticancer agents.[6]

 Building Block for Complex Molecules: The functional groups of 2-(Methoxymethyl)phenol
allow for its incorporation into more complex molecular architectures, which may be of
interest in the development of new therapeutic agents.[9]

Safety and Handling

2-(Methoxymethyl)phenol is classified as a hazardous substance and should be handled with
appropriate safety precautions.[3]

Hazard Statements:[3]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Precautionary Statements:[3]
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

e P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:[13]
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e Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

First Aid Measures (General Recommendations):[13]

e Inhalation: Move the person to fresh air. Seek immediate medical attention if breathing is
difficult.

o Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove
contaminated clothing.

o Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek
immediate medical attention.

e Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

For comprehensive safety information, always refer to the latest Material Safety Data Sheet
(MSDS) provided by the supplier.

Conclusion

2-(Methoxymethyl)phenol is a valuable chemical intermediate with significant potential as a
building block in organic synthesis, particularly in the realm of drug discovery and development.
Its reactivity, driven by the phenolic hydroxyl group and the activated aromatic ring, allows for a
variety of chemical transformations. While its direct biological activities are not extensively
documented, the broader class of methoxyphenols exhibits promising antioxidant, anti-
inflammatory, and anticancer properties, suggesting that derivatives of 2-
(Methoxymethyl)phenol could be fruitful targets for future research. As with any chemical
reagent, it is imperative to handle this compound with the appropriate safety precautions as
outlined in its safety data sheet.

References

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pdf.benchchem.com/8721/Navigating_the_Safety_Landscape_of_2_Amino_5_methoxymethyl_phenol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1596356?utm_src=pdf-body
https://www.benchchem.com/product/b1596356?utm_src=pdf-body
https://www.benchchem.com/product/b1596356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-methoxy-4-(2-
propenyl)-: Human health tier 1l assessment. 2020.

Hoffman Fine Chemicals. CAS 5533-03-9 | 2-Methoxy-4-(methoxymethyl)phenol |
MFCD24713449.

PubMed. Dimerization, ROS formation, and biological activity of o-methoxyphenols.

RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol,
CAS Registry Number 5595-79-9. 2025.

Supporting Inform

RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl]
phenol, CAS Registry number 96840-56-1. 2024.

Carl Roth.

Human Metabolome Database. Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol
(HMDBO0038354). 2012.

Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-
methoxy phenyl imino) -methyl) phenol compounds. 2021.

CP Lab Chemicals. 2-(Methoxymethyl)phenol, min 98%, 100 mg.

PubMed Central. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-
substituted 2'-aminochalcones. 2016.

Organic Syntheses. 2-methoxydiphenyl ether.

PubMed Central.

PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive
Natural-like Hydroxylated Biphenyls.

SpectraBase. 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts.
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted
N-Benzimidazole-Derived Carboxamides. 2024.

ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-
substituted 2'-aminochalcones.

PubMed. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-
Substituted N-Benzimidazole-Derived Carboxamides.

Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1).

SpectraBase. p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts.

NIST. Phenol, 2-methoxy-4-(methoxymethyl)-.

GOV.UK. Phenol: toxicological overview. 2024.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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